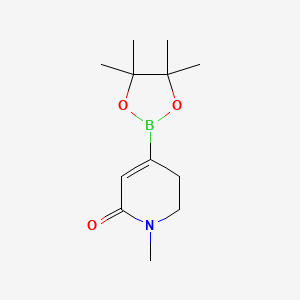

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

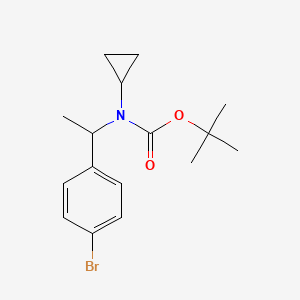

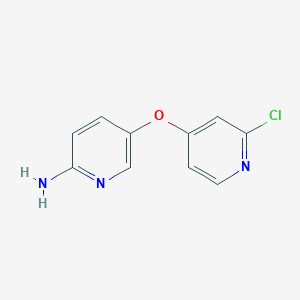

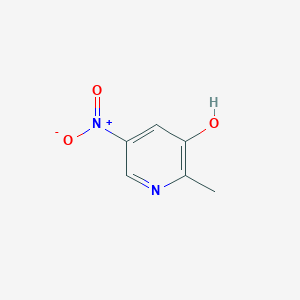

The compound is a derivative of pyridinone with a boronic ester group attached. Pyridinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, those elements are carbon and nitrogen. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridinone ring, with the boronic ester group attached at the 4-position of the ring. The boron atom in the boronic ester group would be tetrahedrally coordinated, with one of the vertices of the tetrahedron being an empty p-orbital .Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The pyridinone part of the molecule could potentially undergo reactions at the carbonyl group, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

Again, without specific data, I can only provide a general idea of the properties of this compound. As a boronic ester, it would likely be stable under normal conditions, but could hydrolyze to the corresponding boronic acid under acidic or basic conditions . The presence of the pyridinone ring might confer some degree of aromaticity to the compound, which could affect its chemical reactivity .科学的研究の応用

Synthesis and Structural Analysis

- This compound has been studied for its role as a boric acid ester intermediate with benzene rings, synthesized through a three-step substitution reaction. Its structure has been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations have confirmed the molecular structures and revealed some physicochemical properties (Huang et al., 2021).

Investigation of Molecular Properties

- Studies involving this compound have focused on understanding its molecular electrostatic potential and frontier molecular orbitals. These investigations are crucial for comprehending the molecular structure characteristics and conformations, contributing significantly to the field of molecular chemistry (Yang et al., 2021).

Applications in Polymer Science

- Research has explored the use of this compound in the synthesis of fluorene copolymers. These polymers exhibit interesting properties like photoluminescence, making them potentially useful in various applications ranging from electronics to photonics (Cheon et al., 2005).

Contribution to Organic Intermediate Synthesis

- The compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis and structural confirmation through spectral analysis underscore its significance in pharmaceutical research (Kong et al., 2016).

Role in Catalytic Processes

- This compound is instrumental in catalytic processes like the Pd-catalyzed borylation of arylbromides. Such studies expand our understanding of catalysis, particularly in creating compounds with functional groups beneficial for further chemical reactions (Takagi & Yamakawa, 2013).

将来の方向性

特性

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h8H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIXDLNCOUHPFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)

![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)